molecular formula C23H22N2O4S B2967008 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922137-03-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2967008
CAS No.: 922137-03-9
M. Wt: 422.5
InChI Key: PEZDTFYFRPJMHD-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a dibenzo[b,f][1,4]oxazepin derivative featuring a sulfonamide group substituted with 2,5-dimethylphenyl at the 2-position of the heterocyclic core. The 10-ethyl and 11-oxo groups on the oxazepin ring contribute to its unique conformational and electronic properties, which influence its pharmacological profile.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-12-11-17(14-18(20)23(25)26)24-30(27,28)22-13-15(2)9-10-16(22)3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDTFYFRPJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a synthetic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S with a molecular weight of approximately 418.49 g/mol. It features a complex structure that includes dibenzo[b,f][1,4]oxazepine and sulfonamide moieties, which are known to influence its biological activity.

Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:

  • Antagonism of Prostaglandins : Similar derivatives have shown efficacy in antagonizing prostaglandin actions, particularly in conditions such as asthma where excessive bronchial constriction occurs due to prostaglandins like PGF2α .
  • Dopamine D2 Receptor Inhibition : Some related compounds have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

ActivityDescriptionReference
Prostaglandin AntagonismInhibits contractile actions of prostaglandins
Dopamine D2 Receptor InhibitionSelective inhibition linked to neurological effects
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

Case Study 1: Asthma Treatment
A study evaluated the efficacy of thiazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds that share structural similarities with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) .

Case Study 2: Neurological Disorders
Research has demonstrated that certain dibenzo[b,f][1,4]oxazepine derivatives exhibit notable inhibition of histone deacetylases (HDACs), which are implicated in various neurological conditions. For instance, one study reported an IC50 value of 5.3 µM for HDAC1 inhibition by this compound .

Pharmacological Implications

The compound's ability to inhibit prostaglandins and dopamine receptors suggests potential applications in treating conditions such as asthma and various neurological disorders. Additionally, its anti-inflammatory properties may provide therapeutic benefits in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 3,4-dimethyl analog () may experience steric hindrance, reducing binding affinity to flat receptor pockets compared to the target’s 2,5-dimethyl configuration .
  • Polarity : Methoxy-substituted derivatives () exhibit higher polarity (logP = 3.97) than methylated analogs, influencing membrane permeability .

Variations in the Dibenzo[b,f][1,4]oxazepin Core

Modifications to the heterocyclic core alter pharmacokinetics and target engagement:

Compound Name Core Substituents Key Structural Differences Biological Relevance
Target Compound 10-ethyl, 11-oxo Standard core for comparison Likely anti-inflammatory (analogous to BT2)
4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 10-methyl, 11-oxo Smaller alkyl group (methyl vs. ethyl) at position 10 May reduce metabolic stability
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Benzamide instead of sulfonamide Different pharmacophore (amide vs. sulfonamide) Altered target selectivity

Key Observations :

  • Alkyl Chain Length : The 10-ethyl group in the target compound may enhance lipophilicity and membrane penetration compared to the 10-methyl analog () .

Physicochemical and Pharmacokinetic Profiles

Physicochemical Properties

  • logP : The target compound’s estimated logP (~3.9) suggests moderate lipophilicity, balancing solubility and permeability.
  • Hydrogen-Bonding Capacity: The sulfonamide group (H-bond donor/acceptor) and 2,5-dimethyl substituents (non-polar) optimize interactions with hydrophobic receptor pockets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the dibenzo[b,f][1,4]oxazepine core in this compound?

  • Methodology : The dibenzooxazepine core can be synthesized via cyclization reactions. A key reference involves using 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one as a precursor, with modifications introduced through alkylation or sulfonylation (e.g., ethylation at position 10) . For regioselective sulfonamide attachment at position 2, coupling agents like EDC/HOBt in DMF or ethanol under reflux are effective, as demonstrated in analogous sulfonamide syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., ethyl group at C10, sulfonamide at C2).
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, as applied in similar dibenzooxazepine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodology :

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>95% recommended for biological assays).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., oxo group at C11) using tert-butyldimethylsilyl (TBS) protection to direct sulfonylation to C2.
  • Directed Ortho-Metalation : Employ lithium bases to deprotonate specific positions, enabling selective electrophilic substitution .

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to enhance aqueous solubility.
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to improve membrane permeability, later cleaved in vivo .

Q. How should researchers resolve conflicting bioactivity data across assays?

  • Methodology :

  • Orthogonal Assays : Cross-validate using independent techniques (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., methyl group removal from the benzene sulfonamide) to isolate critical functional groups .

Q. What computational approaches predict interaction modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., kinases or GPCRs).
  • MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of predicted binding poses .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles between in vitro and ex vivo models?

  • Methodology :

  • Metabolite Screening : Use LC-MS to identify metabolic byproducts in ex vivo systems (e.g., liver microsomes) that may deactivate the compound.
  • Tissue-Specific Uptake Studies : Quantify compound accumulation in target tissues via radiolabeling (e.g., 14C^{14}C-tagged analogs) .

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